Leuprolide-13C6,15N
Descripción
Leuprolide-13C6,15N is a stable isotope-labeled analog of leuprolide, a synthetic nonapeptide (Glu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) used clinically to treat hormone-sensitive cancers (e.g., prostate cancer) and endometriosis. The isotopic labeling involves replacing six carbon atoms with ¹³C and one nitrogen atom with ¹⁵N at specific positions within the peptide structure. This modification enhances its utility in pharmacokinetic studies, metabolic tracing, and quantitative analysis via nuclear magnetic resonance (NMR) or mass spectrometry (MS) .
The isotopic enrichment (typically ≥98 atom% for ¹³C and ¹⁵N) ensures minimal natural abundance interference, making it ideal for tracking peptide degradation pathways, receptor-binding assays, and serving as an internal standard in analytical workflows . Unlike non-labeled leuprolide, which is regulated under FDA guidelines for therapeutic use (e.g., acetate salt formulations), Leuprolide-13C6,15N is primarily employed in preclinical research to elucidate mechanisms of action and metabolic stability .
Propiedades
Origen del producto |
United States |
|---|
Comparación Con Compuestos Similares
Table 1: Key Properties of Leuprolide-13C6,15N and Isotope-Labeled Amino Acids
| Compound | Molecular Weight | Isotopic Purity | Applications | Structural Features |
|---|---|---|---|---|
| Leuprolide-13C6,15N | ~1,200 g/mol* | ≥98% ¹³C, ¹⁵N | Metabolic tracing, NMR/MS internal standard | Nonapeptide with D-Leu and Pro modifications |
| L-Leucine-13C6,15N | 138.12 g/mol | 98% ¹³C, 98% ¹⁵N | Protein expression, SILAC labeling | Branched-chain amino acid |
| L-Arginine-13C6,15N4 HCl | 290.69 g/mol | >99% purity | Proteomics, isotope dilution assays | Basic amino acid with guanidino group |
| DL-Lysine-13C6 HCl | 215.69 g/mol | 98% ¹³C | Nutritional studies, metabolic flux analysis | Linear amino acid with ε-amino group |
*Estimated based on non-labeled leuprolide (MW: 1,209.4 g/mol).
Isotopic Labeling Techniques
Leuprolide-13C6,15N is synthesized via solid-phase peptide synthesis (SPPS) using ¹³C- and ¹⁵N-labeled amino acids, whereas simpler compounds like L-Leucine-13C6,15N are produced through bacterial fermentation or chemical synthesis with labeled precursors . The labeling positions in peptides are critical for NMR studies; for example, ¹³C–¹⁵N coupling constants (1JCN) help resolve structural dynamics, as demonstrated in studies of Dimroth rearrangement intermediates .
Regulatory and Stability Considerations
While non-labeled leuprolide acetate is subject to FDA guidelines for injectable formulations (e.g., particle size, sterility), Leuprolide-13C6,15N adheres to research-grade standards, emphasizing isotopic purity (>98%) and chemical stability under storage (−20°C, lyophilized) .
Mechanistic Insights from Isotopic Studies
Isotope-labeled compounds reveal reaction pathways and structural dynamics:
- Dimroth Rearrangement : ¹⁵N-labeled uridine derivatives confirmed nucleophilic attack at C4, leading to ring-opening intermediates (e.g., 97*) via ¹³C–¹⁵N coupling analysis . Similarly, Leuprolide-13C6,15N could elucidate proteolytic cleavage sites by tracking ¹³C/¹⁵N-enriched fragments.
- Metabolic Tracing : In redwood trees, ¹⁵N fog absorption was identified using isotopic signatures . Analogously, Leuprolide-13C6,15N enables tracing peptide degradation in hepatic microsomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
